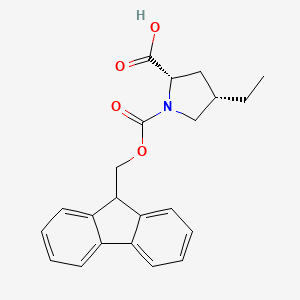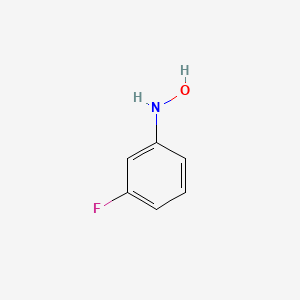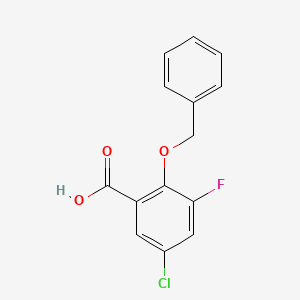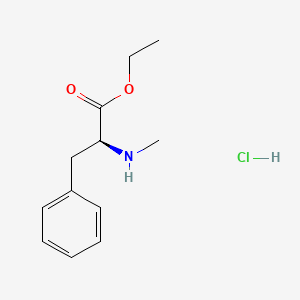
n-Methyl-l-phenylalanine ethyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Methyl-l-phenylalanine ethyl ester hydrochloride is an organic compound derived from phenylalanine, an essential amino acid. This compound is often used in peptide synthesis and various biochemical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of n-Methyl-l-phenylalanine ethyl ester hydrochloride typically involves the esterification of l-phenylalanine with ethanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: n-Methyl-l-phenylalanine ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like ammonia or amines in an organic solvent.
Major Products:
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol derivative.
Substitution: The major products are various substituted phenylalanine derivatives.
Applications De Recherche Scientifique
n-Methyl-l-phenylalanine ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various biochemical reagents and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of n-Methyl-l-phenylalanine ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can modulate biochemical pathways and influence physiological processes.
Comparaison Avec Des Composés Similaires
- l-Phenylalanine methyl ester hydrochloride
- l-Phenylalanine ethyl ester hydrochloride
- Methyl l-phenylalaninate hydrochloride
Comparison: n-Methyl-l-phenylalanine ethyl ester hydrochloride is unique due to its specific ester group and methyl substitution, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles with enzymes and receptors, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H18ClNO2 |
|---|---|
Poids moléculaire |
243.73 g/mol |
Nom IUPAC |
ethyl (2S)-2-(methylamino)-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)11(13-2)9-10-7-5-4-6-8-10;/h4-8,11,13H,3,9H2,1-2H3;1H/t11-;/m0./s1 |
Clé InChI |
QWUFIEOKYIHLTM-MERQFXBCSA-N |
SMILES isomérique |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC.Cl |
SMILES canonique |
CCOC(=O)C(CC1=CC=CC=C1)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14756290.png)
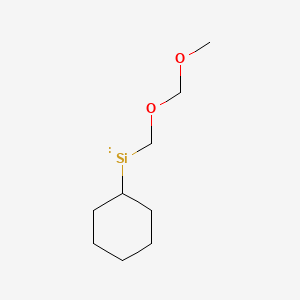
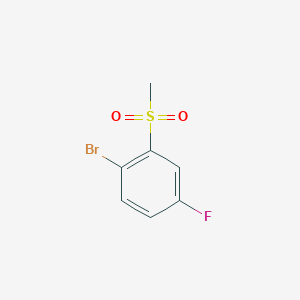
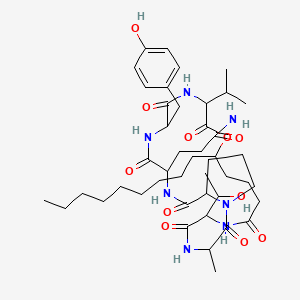
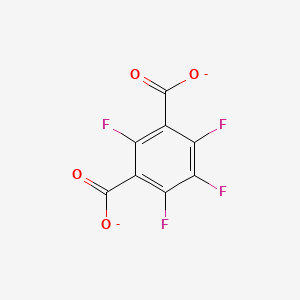
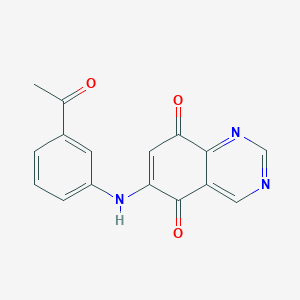
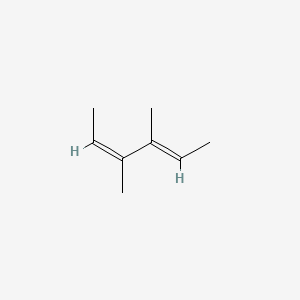
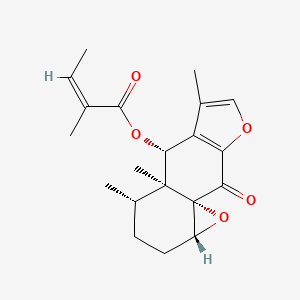
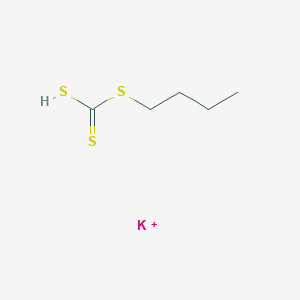
![(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14756340.png)
